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Compound of Interest

Compound Name: 4-bromo-1H-indol-6-amine

Cat. No.: B1326373 Get Quote

An In-depth Technical Guide on 4-bromo-1H-indol-6-amine

This technical guide provides a comprehensive overview of 4-bromo-1H-indol-6-amine, a

halogenated indole derivative. The document is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry. It covers the

fundamental physicochemical properties, a representative synthetic protocol, and the potential

for biological activity based on related compounds.

Physicochemical Properties
4-bromo-1H-indol-6-amine is an organic molecule belonging to the indole family, which is a

common scaffold in many biologically active compounds. The presence of a bromine atom and

an amine group on the indole ring suggests its potential as a versatile building block in the

synthesis of more complex molecules. The key physicochemical properties are summarized in

the table below.
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Property Value Reference

Molecular Formula C₈H₇BrN₂ [1]

Molecular Weight 211.06 g/mol [1]

CAS Number 375369-03-2

Predicted Density 1.753 ± 0.06 g/cm³ [1]

Predicted Boiling Point 405.6 ± 25.0 °C [1]

Predicted pKa 17.30 ± 0.30 [1]

Synthesis and Experimental Protocols
The synthesis of substituted indoles can be achieved through various established methods. A

common and versatile method for preparing substituted indoles is the Batcho-Leimgruber

indole synthesis. Below is a generalized experimental protocol that could be adapted for the

synthesis of 4-bromo-1H-indol-6-amine.

General Protocol for Batcho-Leimgruber Indole
Synthesis
This synthesis involves the reaction of a substituted o-nitrotoluene with a dimethylformamide

dimethyl acetal (DMF-DMA) and pyrrolidine to form a β-enamino-nitro-styrene intermediate,

which is then reductively cyclized to the indole.

Step 1: Formation of the Enamine Intermediate

A solution of the appropriately substituted 2-nitrotoluene (1 equivalent) in dimethylformamide

(DMF) is prepared.

Pyrrolidine (1.1 equivalents) and DMF-DMA (2.5 equivalents) are added to the solution.

The reaction mixture is heated, typically at temperatures ranging from 50 to 110 °C, and

stirred for several hours until the starting material is consumed, as monitored by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After cooling, the reaction mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and

washed with water to remove excess reagents and DMF.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to the Indole

The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl

acetate.

A reducing agent is added. Common choices include palladium on carbon (Pd/C) with

hydrogen gas, tin(II) chloride, or sodium dithionite.

The reaction is stirred at room temperature or with gentle heating until the reduction and

cyclization are complete.

The reaction mixture is filtered to remove any solid catalysts or byproducts.

The filtrate is concentrated, and the resulting crude product is purified by column

chromatography on silica gel to afford the desired substituted indole.

Potential Biological Activity
While specific biological data for 4-bromo-1H-indol-6-amine is not extensively documented in

publicly available literature, the bromoindole scaffold is present in numerous compounds with

significant biological activities. Derivatives of bromoindole have been investigated for their

potential as anticancer, antimicrobial, and anti-inflammatory agents[2][3]. The bromine atom

can enhance the lipophilicity of the molecule and participate in halogen bonding, which can

influence its binding to biological targets.

Example Experimental Protocol: Antimicrobial
Susceptibility Testing
To evaluate the potential antimicrobial activity of 4-bromo-1H-indol-6-amine, a standard broth

microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be

performed.
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A stock solution of 4-bromo-1H-indol-6-amine is prepared in dimethyl sulfoxide (DMSO).

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an

appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

Each well is inoculated with a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵

colony-forming units (CFU)/mL.

Positive (microorganism in broth without the compound) and negative (broth only) controls

are included.

The plate is incubated at 37 °C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent biological

screening of 4-bromo-1H-indol-6-amine.
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Workflow for Synthesis and Screening of 4-bromo-1H-indol-6-amine
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Caption: A flowchart illustrating the synthesis and biological evaluation process.
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Conclusion
4-bromo-1H-indol-6-amine represents a chemical entity with potential for further exploration in

medicinal chemistry and drug discovery. Its structural features, characteristic of the

bromoindole class, suggest that it could serve as a valuable intermediate for the synthesis of

novel therapeutic agents. The provided protocols for synthesis and biological screening offer a

foundational framework for researchers to investigate the properties and potential applications

of this and related compounds. Further studies are warranted to fully elucidate its biological

activity profile and to explore its utility in the development of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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